molecular formula C8H13Cl2N3O B8067854 4-Pyrimidinol, 6-(3-azetidinyl)-2-methyl-, dihydrochloride

4-Pyrimidinol, 6-(3-azetidinyl)-2-methyl-, dihydrochloride

Cat. No.: B8067854
M. Wt: 238.11 g/mol
InChI Key: FXSGDFAZYYEKDD-UHFFFAOYSA-N
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Description

4-Pyrimidinol, 6-(3-azetidinyl)-2-methyl-, dihydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring substituted with an azetidinyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinol, 6-(3-azetidinyl)-2-methyl-, dihydrochloride typically involves multi-step organic synthesis. The process begins with the formation of the pyrimidine ring, followed by the introduction of the azetidinyl group and the methyl group. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinol, 6-(3-azetidinyl)-2-methyl-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The azetidinyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the pyrimidine ring.

Scientific Research Applications

4-Pyrimidinol, 6-(3-azetidinyl)-2-methyl-, dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s unique properties make it useful in various industrial processes, such as the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Pyrimidinol, 6-(3-azetidinyl)-2-methyl-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Azetidinyl)-2-(2-chlorophenyl)-4-pyrimidinol dihydrochloride
  • 6-(3-Azetidinyl)-2-(4-methylphenyl)-4-pyrimidinol dihydrochloride

Uniqueness

4-Pyrimidinol, 6-(3-azetidinyl)-2-methyl-, dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-(azetidin-3-yl)-2-methyl-1H-pyrimidin-6-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.2ClH/c1-5-10-7(2-8(12)11-5)6-3-9-4-6;;/h2,6,9H,3-4H2,1H3,(H,10,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSGDFAZYYEKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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